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Compound of Interest

Compound Name: 5-Nitropicolinonitrile

Cat. No.: B016970

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone of
drug design, valued for its bioisosteric relationship to benzene and its capacity for diverse
functionalization. This guide provides a detailed technical exploration of a specific, highly
activated pyridine derivative: 5-Nitropicolinonitrile (CAS 100367-55-3). Our objective is to
move beyond a simple recitation of facts and provide a cohesive narrative that explains the
causality behind this molecule's properties and its value as a synthetic intermediate. We will
dissect its spectroscopic signature, explore its synthesis and reactivity, and connect its
structural features to its proven utility in the synthesis of significant pharmaceutical agents.

Molecular Overview and Physicochemical
Properties

5-Nitropicolinonitrile, systematically named 5-nitropyridine-2-carbonitrile, is a deceptively
simple molecule whose synthetic potential is derived from the powerful electronic interplay of its
functional groups.[1][2] The pyridine nitrogen, the 2-cyano group, and the 5-nitro group all act
as strong electron-withdrawing moieties. This synergistic effect renders the pyridine ring
exceptionally electron-deficient, a critical feature that dictates its reactivity and serves as the
foundation for its use as a versatile building block in organic synthesis.[3]

Caption: 2D Structure of 5-Nitropicolinonitrile.

Table 1. Core Physicochemical Properties
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Property Value Source
5-nitropyridine-2-

IUPAC Name O PubChem[1]
carbonitrile

5-Nitropicolinonitrile, 2-Cyano- "
Synonyms ) o Pharmaffiliates[3], SCBT[2]
5-nitropyridine

CAS Number 100367-55-3 PubChem[1]
Molecular Formula CeH3N30:2 PubChem[1]
Molecular Weight 149.11 g/mol PubChem[1]

Pharmaffiliates[3],

Appearance Green or Light Yellow Solid )
ChemicalBook[4]

| Melting Point | 43 °C | ChemicalBook[4] |

Spectroscopic and Analytical Characterization

Unambiguous identification of a synthetic intermediate is paramount. The following sections
detail the expected spectroscopic fingerprint of 5-Nitropicolinonitrile, combining experimental
data where available with predictions based on established chemical principles.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provides a precise map of the hydrogen environments on the pyridine ring. The
powerful electron-withdrawing nature of the substituents results in a significant downfield shift
for all three aromatic protons, making their signals distinct and readily identifiable.

Table 2: Experimental *H NMR Data (300 MHz, CDCls)

Chemical Shift (5, o Coupling Constant
Proton Multiplicity
ppm) (3, Hz)
H-6 9.54 dd 2.5,0.7
H-4 8.68 dd 84,25
H-3 7.98 dd 8.4,0.7
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Data sourced from ChemicalBook.[4]

o Expert Interpretation: The proton at the C-6 position (H-6) experiences the most significant

deshielding, appearing furthest downfield at 9.54 ppm. This is due to its position ortho to the

ring nitrogen and para to the strongly withdrawing nitro group. The observed doublet of

doublets (dd) multiplicity for each proton arises from coupling to its two non-equivalent

neighbors, confirming the substitution pattern.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental data for 5-Nitropicolinonitrile is not readily available in the

reviewed literature, a predictive analysis based on established substituent effects on pyridine

rings allows for a reliable assignment of the carbon signals.[5][6]

Table 3: Predicted 3C NMR Chemical Shifts

Predicted Chemical Shift

Carbon Rationale
(3, ppm)
. Typical range for nitrile
C=0 (Nitrile) ~115-118
carbons.
o Aromatic region, specific shifts
Pyridine Carbons ~120-155 ) )
influenced by substituents.
) Quaternary carbon, downfield
C2 (ipso-CN) ~135-140 o
due to nitrile attachment.
Shielded relative to C4 and
C3 ~125-130
C6.
Deshielded by adjacent nitro
C4 ~140-145
group.
uaternary carbon, strong|
C5 (ipso-NO2) ~148-152 Q Y i

deshielded by nitro group.

| C6 | ~150-155 | Most deshielded CH carbon due to proximity to ring N. |
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o Causality: The chemical shifts of the pyridine carbons are dictated by their electronic
environment. Carbons directly attached to the electron-withdrawing nitro (C5) and cyano
(C2) groups, along with the carbon adjacent to the ring nitrogen (C6), are expected to
resonate at the lowest field (highest ppm values).[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides definitive evidence for the presence of the key nitrile and nitro
functional groups through their characteristic, strong vibrational absorptions.

Table 4: Predicted Characteristic FT-IR Absorption Bands

Expected
Functional Group Vibration Type Wavenumber Intensity
(cm™)
Aromatic C-H Stretch 3100 - 3000 Medium
Nitrile (C=N) Stretch 2240 - 2220 Strong, Sharp
Aromatic C=C/C=N Ring Stretch 1600 - 1450 Medium-Strong
Nitro (NO2)
) Stretch 1560 - 1520 Strong
Asymmetric

| Nitro (NO2) Symmetric | Stretch | 1360 - 1330 | Strong |

o Expert Interpretation: The two most diagnostic peaks will be the sharp, intense band around
2230 cm~1 for the C=N stretch and the two very strong bands corresponding to the
asymmetric and symmetric stretches of the NO2 group.[7][8] The presence of these distinct
peaks provides a rapid and reliable method for confirming the successful incorporation of
both functional groups onto the pyridine scaffold.

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) provides molecular weight confirmation and
structural information through analysis of fragmentation patterns. The molecular ion (M*') is

expected at m/z = 149.
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Click to download full resolution via product page

Caption: Predicted EI-MS Fragmentation Pathway.

e Mechanistic Insight: Upon ionization, the molecular ion (m/z 149) is formed. The most
probable fragmentation pathways involve the loss of neutral radicals corresponding to the
functional groups.[9][10] Loss of a nitro radical (*\NOz, 46 Da) would yield a fragment at m/z
103. Loss of a cyanide radical (*CN, 26 Da) would result in a fragment at m/z 123.
Subsequent loss of a cyanide radical from the m/z 103 fragment would lead to a pyridyl
cation at m/z 77. The relative abundance of these fragments provides a structural fingerprint.
[91[11]

Synthesis and Mechanistic Considerations

A robust and scalable synthesis is crucial for any valuable intermediate. 5-Nitropicolinonitrile
is efficiently prepared from commercially available 2-bromo-5-nitropyridine via a nucleophilic
aromatic substitution (SnAr) reaction using a cyanide source. The use of copper(l) cyanide is
common as it facilitates the displacement of the bromide.
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Product: 5-Nitropicolinonitrile

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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